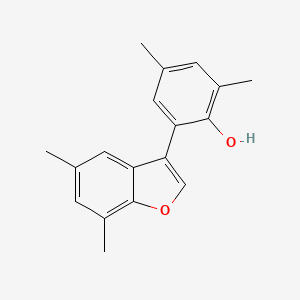
2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran ring, followed by the introduction of methyl groups at specific positions. Common reagents used in these reactions include methylating agents and catalysts that facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid
- 2-(5,7-Dimethyl-1-benzofuran-3-yl)methylamine
Uniqueness
Compared to similar compounds, 2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol is unique due to its specific structural features, such as the presence of multiple methyl groups and the benzofuran ring
Eigenschaften
CAS-Nummer |
61551-54-0 |
|---|---|
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
2-(5,7-dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol |
InChI |
InChI=1S/C18H18O2/c1-10-5-12(3)17(19)14(7-10)16-9-20-18-13(4)6-11(2)8-15(16)18/h5-9,19H,1-4H3 |
InChI-Schlüssel |
KJSROAZHVUWZGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C2=COC3=C(C=C(C=C23)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)
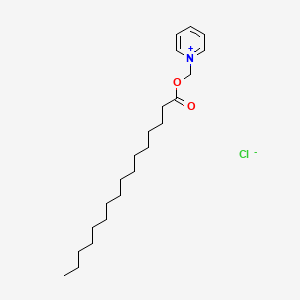
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
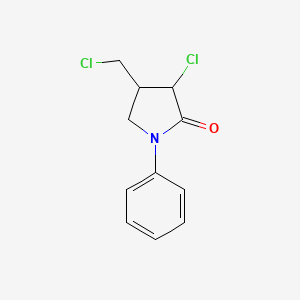
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
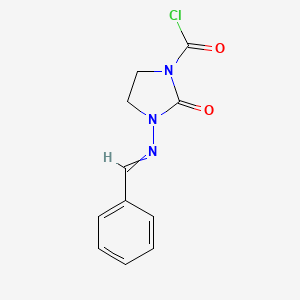
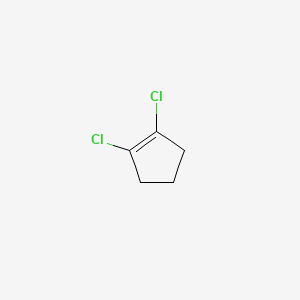

![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)
